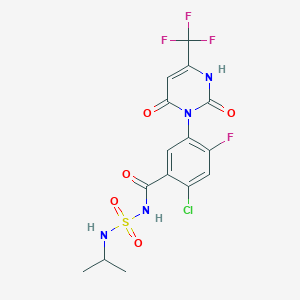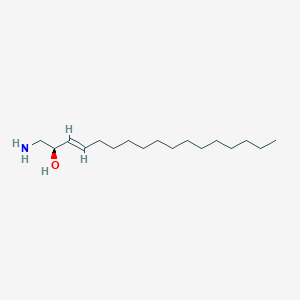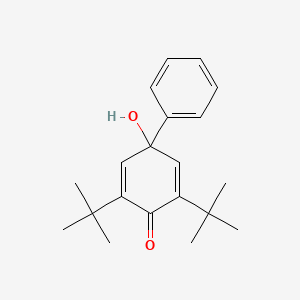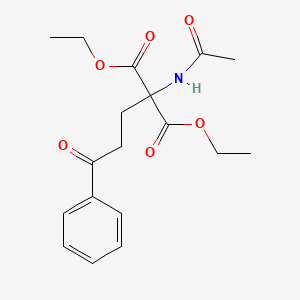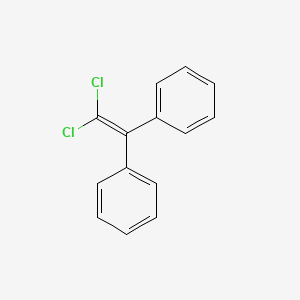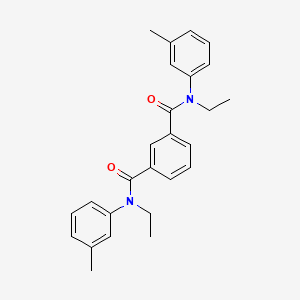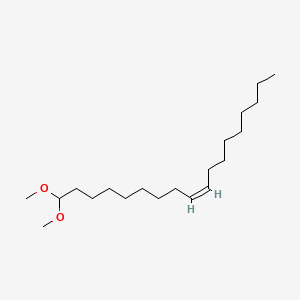
4-(Piperonylideneamino)antipyrine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Piperonylideneamino)antipyrine is a chemical compound with the molecular formula C19H17N3O3. It is known for its potential applications in various fields, including corrosion inhibition, pharmaceuticals, and material science. The compound is characterized by its unique structure, which includes a piperonylidene group attached to an antipyrine moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Piperonylideneamino)antipyrine typically involves the condensation reaction between 4-aminoantipyrine and piperonal. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, resulting in the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Piperonylideneamino)antipyrine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperonylidene group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the piperonylidene group.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: New compounds with different functional groups replacing the piperonylidene group.
Applications De Recherche Scientifique
Chemistry: Used as a corrosion inhibitor for mild steel in acidic environments.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its analgesic and anti-inflammatory effects.
Industry: Utilized in the development of new materials with enhanced properties.
Mécanisme D'action
The mechanism of action of 4-(Piperonylideneamino)antipyrine involves its ability to adsorb onto surfaces through its nitrogen and oxygen atoms. This adsorption forms a protective layer that prevents corrosive attacks, particularly in acidic environments. The compound’s molecular structure allows it to interact with various molecular targets, including enzymes and receptors, thereby exerting its biological effects.
Comparaison Avec Des Composés Similaires
4-(Piperonylideneamino)antipyrine can be compared with other similar compounds, such as:
- 4-(2,4-Dichlorobenzylideneamino)antipyrine
- 4-(3,4-Dimethoxybenzylideneamino)antipyrine
- 4-(4-Chlorobenzylideneamino)antipyrine
These compounds share a similar antipyrine core but differ in the substituents attached to the benzylidene group. The unique properties of this compound, such as its corrosion inhibition efficiency and potential biological activities, make it distinct from its analogs .
Propriétés
Numéro CAS |
94332-50-0 |
|---|---|
Formule moléculaire |
C19H17N3O3 |
Poids moléculaire |
335.4 g/mol |
Nom IUPAC |
4-(1,3-benzodioxol-5-ylmethylideneamino)-1,5-dimethyl-2-phenylpyrazol-3-one |
InChI |
InChI=1S/C19H17N3O3/c1-13-18(19(23)22(21(13)2)15-6-4-3-5-7-15)20-11-14-8-9-16-17(10-14)25-12-24-16/h3-11H,12H2,1-2H3 |
Clé InChI |
DHYACILHZHDUBX-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N=CC3=CC4=C(C=C3)OCO4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


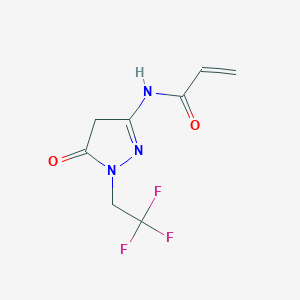
![2-Nitro-4-[(e)-phenyldiazenyl]aniline](/img/structure/B11943662.png)
